molecular formula C14H22BN3O3 B14786186 N-methyl-2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide

N-methyl-2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide

Cat. No.: B14786186
M. Wt: 291.16 g/mol
InChI Key: GTVRTFUVSNVGCK-UHFFFAOYSA-N
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Description

N-methyl-2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a boron-containing dioxaborolane ring, which imparts distinct reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide typically involves the reaction of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine with N-methylglycine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol, and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs .

Scientific Research Applications

N-methyl-2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide involves its interaction with specific molecular targets. The boron-containing dioxaborolane ring can form reversible covalent bonds with nucleophiles, making it a valuable tool in chemical biology and medicinal chemistry. The pathways involved in its action include the formation of stable complexes with target molecules, which can modulate their activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H22BN3O3

Molecular Weight

291.16 g/mol

IUPAC Name

N-methyl-2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide

InChI

InChI=1S/C14H22BN3O3/c1-13(2)14(3,4)21-15(20-13)10-6-7-17-11(8-10)18-9-12(19)16-5/h6-8H,9H2,1-5H3,(H,16,19)(H,17,18)

InChI Key

GTVRTFUVSNVGCK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)NCC(=O)NC

Origin of Product

United States

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